molecular formula C17H38O2Sn B14446583 Stannane, tributyl(diethoxymethyl)- CAS No. 79411-58-8

Stannane, tributyl(diethoxymethyl)-

Cat. No.: B14446583
CAS No.: 79411-58-8
M. Wt: 393.2 g/mol
InChI Key: UQWPDPNIWWMVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stannane, tributyl(diethoxymethyl)- is an organotin compound with the molecular formula C17H38O2Sn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one diethoxymethyl group. This compound is part of the broader class of organotin compounds, which are known for their applications in organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, tributyl(diethoxymethyl)- typically involves the reaction of tributyltin hydride with diethoxymethyl chloride. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of stannane, tributyl(diethoxymethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Stannane, tributyl(diethoxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Stannane, tributyl(diethoxymethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of stannane, tributyl(diethoxymethyl)- involves the formation of stannyl radicals, which participate in chain reactions. These radicals can abstract hydrogen atoms from organic molecules, leading to the formation of new carbon-tin bonds. The compound’s reactivity is influenced by the stability of the stannyl radicals and the nature of the substituents on the tin atom .

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: Similar in structure but lacks the diethoxymethyl group.

    Tributyltin chloride: Contains a chloride group instead of the diethoxymethyl group.

    Tributyltin oxide: An oxide derivative of tributyltin.

Uniqueness

Stannane, tributyl(diethoxymethyl)- is unique due to the presence of the diethoxymethyl group, which imparts distinct reactivity and stability compared to other tributyltin compounds. This makes it particularly useful in specific organic synthesis applications where selective reactivity is required .

Properties

CAS No.

79411-58-8

Molecular Formula

C17H38O2Sn

Molecular Weight

393.2 g/mol

IUPAC Name

tributyl(diethoxymethyl)stannane

InChI

InChI=1S/C5H11O2.3C4H9.Sn/c1-3-6-5-7-4-2;3*1-3-4-2;/h5H,3-4H2,1-2H3;3*1,3-4H2,2H3;

InChI Key

UQWPDPNIWWMVQK-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.